molecular formula C18H17N3O5S B2638634 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 868370-45-0

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2638634
CAS No.: 868370-45-0
M. Wt: 387.41
InChI Key: LUCKVEKYHYEYOD-HNENSFHCSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a benzothiazole-derived compound featuring a dihydrothiazole ring fused with a benzene moiety, substituted with ethyl and dimethoxy groups at positions 3, 4, and 5. The 2-nitrobenzamide group is attached via an imine linkage, contributing to its planar, conjugated structure.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)9-10-14(26-3)16(15)27-18(20)19-17(22)11-7-5-6-8-12(11)21(23)24/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKVEKYHYEYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the nitro group and the methoxy substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-20-4)

  • Core Structure : Shares the same benzothiazole-dihydrothiazole core with ethyl and dimethoxy substituents.
  • Key Difference : Substitution of the 2-nitrobenzamide group with a 4-methoxybenzamide moiety.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Core Structure : Dihydrothiazole ring with a phenyl and 2-methoxyphenyl substituent.
  • Key Difference : Lack of ethyl and dimethoxy groups on the benzothiazole ring.
  • Impact : Reduced steric hindrance and altered electronic properties, as evidenced by X-ray crystallography showing standard bond lengths (C–C: mean σ = 0.002 Å) .

N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide

  • Core Structure : Thiadiazole ring instead of benzothiazole.
  • Key Difference : The thiadiazole core lacks aromatic conjugation with a benzene ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 372.4* 3.9* 5* 5*
4-Methoxybenzamide analog 372.4 3.9 5 5
N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide 281.3† 2.1† 4† 3†

*Data inferred from structurally similar compound in .
†Estimated based on thiadiazole core and substituents.

Key Observations :

  • The target compound and its 4-methoxy analog share identical molecular weights and lipophilicity (XLogP3 = 3.9), suggesting similar membrane permeability.
  • The thiadiazole derivative’s lower XLogP3 (2.1) indicates higher polarity, likely due to the absence of the benzothiazole’s hydrophobic aromatic system .

Key Findings :

  • Nitro-substituted benzamides (e.g., W1 in ) show potent antimicrobial activity, suggesting the target compound may exhibit similar efficacy.
  • The benzothiazole core in N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamides demonstrated moderate to strong antibacterial activity, emphasizing the scaffold’s therapeutic relevance .

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family and features a nitrobenzamide moiety. Its structure can be described as follows:

  • Chemical Formula : C17H22N2O3S
  • IUPAC Name : N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)pentanamide
  • Molecular Weight : 350.44 g/mol

The presence of methoxy groups and an ethyl substituent contributes to its unique chemical properties, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Nitrobenzamide derivatives have been associated with anti-inflammatory activities, potentially making them useful in treating inflammatory diseases.

Anticancer Properties

Studies have shown that nitrobenzamide derivatives exhibit significant anticancer effects. For instance, one study highlighted that a related nitrobenzoate compound impaired vascular development in zebrafish embryos by disrupting VEGF/VEGFR2 signaling pathways, indicating potential antiangiogenic properties . This suggests that this compound may also possess similar effects.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that related nitrobenzoate compounds inhibit tumor cell proliferation by disrupting angiogenesis .
Study 2Antimicrobial PropertiesInvestigated various benzothiazole derivatives showing broad-spectrum antimicrobial effects .
Study 3In Vivo EffectsEvaluated the vascular impact of nitrobenzoate compounds in zebrafish models; showed significant reductions in endothelial cell migration .

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